The N-Tetradecylbenzamide (CAS 102456-53-1) Scaffold: A Technical Whitepaper on Physicochemical Dynamics and Multidisciplinary Applications
The N-Tetradecylbenzamide (CAS 102456-53-1) Scaffold: A Technical Whitepaper on Physicochemical Dynamics and Multidisciplinary Applications
Executive Summary
N-tetradecylbenzamide (CAS 102456-53-1) is a synthetic, long-chain alkylbenzamide characterized by its pronounced amphiphilic geometry—a polar, hydrogen-bonding benzamide headgroup tethered to a highly lipophilic 14-carbon aliphatic tail. While structurally simple, this precise hydrophobic-hydrophilic balance makes it a critical pharmacophore and structural anchor in advanced scientific applications. From acting as a membrane-inserting moiety in next-generation multimodal antibiotics[1] to serving as a predictable retention standard in complex chromatographic calibrations[2], the N-tetradecylbenzamide scaffold is a versatile tool for researchers and drug development professionals.
This whitepaper deconstructs the physical chemistry, synthesis methodologies, and advanced applications of N-tetradecylbenzamide, providing field-proven protocols and mechanistic insights to accelerate laboratory workflows.
Physicochemical Profiling and Structural Causality
The utility of N-tetradecylbenzamide is intrinsically linked to its physical properties. The C14 tail is long enough to span a significant portion of a lipid bilayer leaflet, making it an ideal anchor for membrane-targeting therapeutics[1]. Conversely, the aromatic benzamide core provides a rigid, UV-active chromophore, which is essential for analytical tracking and photo-responsive material engineering[2][3].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Registry Number | 102456-53-1 | Unique identifier for the exact C14 isomer[4]. |
| Molecular Formula | C21H35NO | Dictates the high carbon-to-heteroatom ratio, driving lipophilicity[4]. |
| Molecular Weight | 317.5 g/mol | Optimal size for lipid-raft partitioning without violating Lipinski's rules excessively[4]. |
| Predicted Boiling Point | ~466.9 °C | Indicates high thermal stability, useful for high-temperature polymer curing[5]. |
| Structural Class | N-Alkylbenzamide | Provides a stable amide bond resistant to rapid enzymatic hydrolysis in vivo. |
Chemical Synthesis: The Biphasic Schotten-Baumann Approach
The synthesis of N-tetradecylbenzamide is most efficiently achieved via a modified Schotten-Baumann reaction. The causality behind choosing a biphasic system (aqueous base and organic solvent) rather than a purely anhydrous organic system with an amine base (like pyridine or triethylamine) is twofold:
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Reaction Kinetics: The aqueous base acts as an infinite sink for the generated hydrochloric acid (HCl), preventing the protonation of the nucleophilic tetradecylamine. Protonated amines cannot attack the electrophilic carbonyl, which would otherwise stall the reaction at 50% yield.
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Purification: The biphasic nature keeps water-soluble byproducts in the aqueous layer, allowing the highly lipophilic product to remain in the organic phase, drastically simplifying downstream purification.
Fig 1: Schotten-Baumann synthesis pathway of N-tetradecylbenzamide.
Protocol 1: Self-Validating Synthesis of N-Tetradecylbenzamide
This protocol incorporates built-in validation checkpoints to ensure structural integrity.
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Preparation: Dissolve 15 mmol of tetradecylamine in 20.0 mL of diethyl ether (or dichloromethane for better solubility of the long-chain amine).
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Base Addition: Add 20.0 mL of 1.0 M aqueous NaOH to the organic mixture. Cool the biphasic mixture to 0 °C using an ice bath under vigorous magnetic stirring.
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Electrophilic Attack: Add 18.75 mmol of benzoyl chloride dropwise over 30 minutes[2]. Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes the formation of benzoic anhydride side-products.
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Phase Separation & Extraction: Allow the reaction to warm to room temperature and stir for an additional 45 minutes. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted benzoyl chloride/benzoic acid), and brine.
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Self-Validation (TLC & NMR):
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TLC: Run a Thin Layer Chromatography (TLC) plate using 80:20 Hexane:Ethyl Acetate. The disappearance of the baseline amine spot (visualized with ninhydrin) and the appearance of a high-Rf UV-active spot confirms conversion.
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1H NMR (CDCl3): Validate the structure by confirming a triplet at ~0.88 ppm (terminal methyl), a massive multiplet at ~1.25 ppm (aliphatic chain), and aromatic protons at ~7.4–7.9 ppm.
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Advanced Applications and Biological Mechanisms
The N-tetradecylbenzamide moiety is utilized across highly divergent fields due to its predictable physical behavior.
Pharmaceutical Development: Multimodal Antimicrobial Glycopeptides
In the fight against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), researchers have developed Alkyl-Aryl-Vancomycins (AAVs)[1]. By conjugating a derivative of N-tetradecylbenzamide (e.g., 4-formyl-N-tetradecylbenzamide) to the vancosamine sugar of vancomycin, the resulting molecule gains a secondary mechanism of action.
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Mechanism: The C14 lipid tail inserts into the bacterial lipid bilayer. This causes rapid membrane depolarization and permeabilization without necessarily forming massive pores[1]. This dual-action (cell wall biosynthesis inhibition + membrane disruption) effectively bypasses standard bacterial resistance mechanisms.
Neuroprotection: NGF Mimics in Alzheimer's Disease
Derivatives containing the N-tetradecylbenzamide structural motif have been synthesized and evaluated as Nerve Growth Factor (NGF) mimics[6].
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Mechanism: In Alzheimer's Disease (AD) models, abnormal regulation of the APP gene leads to toxic Amyloid-beta (Aβ) aggregation. N-tetradecylbenzamide derivatives have demonstrated the ability to protect PC12 cells (a standard model for studying NGF function) from Aβ-induced toxicity, promoting neurite outgrowth and transforming them into neuron-like cells[6].
Analytical Chemistry: HPLC Gradient Calibration
Measuring the exact gradient profile delivered by an HPLC pump is notoriously difficult. The "Measure Your Gradient" (MYG) methodology utilizes a homologous series of N-alkylbenzamides—including N-tetradecylbenzamide—as retention standards[2].
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Mechanism: Because the addition of each methylene (-CH2-) unit increases lipophilicity by a constant thermodynamic increment, the retention times of these benzamides scale predictably. By injecting N-tetradecylbenzamide alongside its shorter and longer counterparts, analytical chemists can back-calculate the exact solvent composition inside the column at any given second[2].
Materials Science: Photo-Responsive Polyimides
In advanced polymer engineering, 3,5-diamino-N-tetradecylbenzamide is used as a diamine co-monomer to synthesize functional polyimides[3].
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Mechanism: The long tetradecyl chains naturally orient toward the polymer-air interface, rendering the film highly hydrophobic (water contact angle ~90°). When adjacent t-Boc groups on the polymer backbone are cleaved via UV irradiation (365 nm), the surface rapidly generates hydrophilic hydroxyl/carboxyl groups, dropping the contact angle to 60°[3]. This allows for precise, light-driven control of surface wettability.
Fig 2: Multidisciplinary applications of the N-tetradecylbenzamide scaffold.
Experimental Workflow: Bacterial Membrane Permeabilization Assay
To validate the membrane-disrupting capabilities of N-tetradecylbenzamide-conjugated therapeutics (like AAVs), a self-validating fluorescence assay using Propidium Iodide (PI) is employed[1].
Protocol 2: PI Uptake Kinetics Assay
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Bacterial Culture: Culture MRSA or B. subtilis to the mid-logarithmic growth phase (OD600 ≈ 0.4). Causality: Mid-log phase ensures the bacteria are actively dividing and their membranes are in a standard, highly active metabolic state.
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Dye Equilibration: Wash the cells and resuspend them in a buffer containing 5 μM Propidium Iodide (PI). Incubate in the dark for 10 minutes to establish a baseline fluorescence. Causality: Intact bacterial membranes are strictly impermeable to PI. Baseline fluorescence should remain near zero.
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Compound Introduction: Inject the N-tetradecylbenzamide derivative (e.g., at 10 μM concentration) into the cuvette.
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Kinetic Measurement: Measure fluorescence continuously (Excitation: 535 nm, Emission: 617 nm) for 30 minutes.
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Self-Validation:
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Positive Control: Use Nisin (a known pore-forming peptide) to establish the maximum possible fluorescence signal (100% permeabilization)[1].
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Negative Control: Use unmodified vancomycin, which inhibits cell walls but does not permeabilize membranes rapidly. A sharp increase in fluorescence exclusively in the N-tetradecylbenzamide-derivative cohort confirms the specific mechanism of action imparted by the C14 lipid tail[1].
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References
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PubChem: N-tetradecylbenzamide | C21H35NO | CID 10245300 - Computed Properties. National Center for Biotechnology Information.[Link]
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Journal of Medicinal Chemistry (ACS): Alkyl-Aryl-Vancomycins: Multimodal Glycopeptides with Weak Dependence on the Bacterial Metabolic State.[Link]
- Google Patents:Benzoic acid ester derivatives and preparation method and applic
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Journal of Chromatography A (PMC): “Measure Your Gradient”: A New Way to Measure Gradients in High Performance Liquid Chromatography by Mass Spectrometric or Absorbance Detection.[Link]
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Journal of Photopolymer Science and Technology (J-Stage): Surface Wettability Controllable Polyimides Bearing t-Boc Group by UV Light Irradiation.[Link]
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- 4. N-tetradecylbenzamide | C21H35NO | CID 10245300 - PubChem [pubchem.ncbi.nlm.nih.gov]
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